molecular formula C10H11FN2O B15094045 N-cyclopropyl-2-fluoro-5-methylnicotinamide

N-cyclopropyl-2-fluoro-5-methylnicotinamide

Cat. No.: B15094045
M. Wt: 194.21 g/mol
InChI Key: SILDOGUJACEDFZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-fluoro-5-methylnicotinamide is a chemical compound with the molecular formula C10H11FN2O and a molecular weight of 194.21 g/mol It is characterized by the presence of a cyclopropyl group, a fluorine atom, and a methyl group attached to a nicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-fluoro-5-methylnicotinamide typically involves the reaction of 2-fluoro-5-methylnicotinic acid with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-fluoro-5-methylnicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted nicotinamide derivatives.

Scientific Research Applications

N-cyclopropyl-2-fluoro-5-methylnicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-fluoro-5-methylnicotinamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-fluoro-5-chloronicotinamide
  • N-cyclopropyl-2-fluoro-5-bromonicotinamide
  • N-cyclopropyl-2-fluoro-5-iodonicotinamide

Uniqueness

N-cyclopropyl-2-fluoro-5-methylnicotinamide is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity compared to its halogenated analogs. The methyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Properties

Molecular Formula

C10H11FN2O

Molecular Weight

194.21 g/mol

IUPAC Name

N-cyclopropyl-2-fluoro-5-methylpyridine-3-carboxamide

InChI

InChI=1S/C10H11FN2O/c1-6-4-8(9(11)12-5-6)10(14)13-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,13,14)

InChI Key

SILDOGUJACEDFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)F)C(=O)NC2CC2

Origin of Product

United States

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